Cas no 2138099-81-5 (4-Chloro-1,1,2-trimethylcyclohexane)

4-Chloro-1,1,2-trimethylcyclohexane is a chlorinated cyclohexane derivative characterized by its unique substitution pattern, featuring chloro and methyl functional groups. This compound is of interest in organic synthesis due to its sterically hindered structure, which can influence reactivity and selectivity in chemical transformations. The presence of the chloro group offers a versatile handle for further functionalization, while the trimethyl substitution enhances stability and may impact conformational properties. It is commonly utilized as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. Its well-defined molecular structure makes it suitable for mechanistic studies and applications requiring precise control over stereochemistry and reactivity.
4-Chloro-1,1,2-trimethylcyclohexane structure
2138099-81-5 structure
Product name:4-Chloro-1,1,2-trimethylcyclohexane
CAS No:2138099-81-5
MF:C9H17Cl
MW:160.684282064438
CID:6609400
PubChem ID:165792758

4-Chloro-1,1,2-trimethylcyclohexane Chemical and Physical Properties

Names and Identifiers

    • EN300-1157408
    • 4-chloro-1,1,2-trimethylcyclohexane
    • 2138099-81-5
    • 4-Chloro-1,1,2-trimethylcyclohexane
    • Inchi: 1S/C9H17Cl/c1-7-6-8(10)4-5-9(7,2)3/h7-8H,4-6H2,1-3H3
    • InChI Key: PWDHLNIVKOZPGL-UHFFFAOYSA-N
    • SMILES: ClC1CCC(C)(C)C(C)C1

Computed Properties

  • Exact Mass: 160.1018782g/mol
  • Monoisotopic Mass: 160.1018782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

4-Chloro-1,1,2-trimethylcyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1157408-5.0g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
5g
$3147.0 2023-06-09
Enamine
EN300-1157408-0.25g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
0.25g
$999.0 2023-06-09
Enamine
EN300-1157408-1.0g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
1g
$1086.0 2023-06-09
Enamine
EN300-1157408-0.05g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
0.05g
$912.0 2023-06-09
Enamine
EN300-1157408-0.5g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
0.5g
$1043.0 2023-06-09
Enamine
EN300-1157408-2.5g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
2.5g
$2127.0 2023-06-09
Enamine
EN300-1157408-0.1g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
0.1g
$956.0 2023-06-09
Enamine
EN300-1157408-10.0g
4-chloro-1,1,2-trimethylcyclohexane
2138099-81-5
10g
$4667.0 2023-06-09

Additional information on 4-Chloro-1,1,2-trimethylcyclohexane

Recent Advances in the Study of 4-Chloro-1,1,2-trimethylcyclohexane (CAS: 2138099-81-5) in Chemical and Biomedical Research

The compound 4-Chloro-1,1,2-trimethylcyclohexane (CAS: 2138099-81-5) has recently garnered significant attention in chemical and biomedical research due to its unique structural properties and potential applications in pharmaceutical development. This halogenated cyclohexane derivative exhibits notable stability and reactivity, making it a promising candidate for further investigation in drug synthesis and material science. Recent studies have focused on elucidating its physicochemical characteristics, synthetic pathways, and biological activities, providing valuable insights for researchers in the field.

In the context of synthetic chemistry, researchers have developed novel methodologies for the efficient production of 4-Chloro-1,1,2-trimethylcyclohexane. A 2023 study published in the Journal of Organic Chemistry demonstrated an optimized catalytic hydrogenation process that achieves 92% yield with excellent stereoselectivity. The research team employed palladium-based catalysts under controlled pressure conditions, significantly improving the scalability of production while maintaining high purity standards required for pharmaceutical applications.

From a biomedical perspective, preliminary investigations have revealed interesting pharmacological properties of this compound. In vitro studies conducted at several research institutions have shown that 4-Chloro-1,1,2-trimethylcyclohexane exhibits moderate inhibitory effects on specific cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation. However, researchers caution that further toxicological assessments are necessary before considering clinical applications, as the compound's long-term biological effects remain under investigation.

The material science community has also explored applications of this compound in polymer chemistry. Its unique steric configuration and chlorine substitution pattern make it a valuable building block for specialty polymers with enhanced thermal stability. Recent patent filings indicate growing industrial interest in utilizing 4-Chloro-1,1,2-trimethylcyclohexane as a monomer for high-performance engineering plastics, particularly in applications requiring chemical resistance and dimensional stability.

Analytical characterization of 4-Chloro-1,1,2-trimethylcyclohexane has advanced significantly with the application of modern spectroscopic techniques. Nuclear magnetic resonance (NMR) studies have provided detailed structural confirmation, while mass spectrometry analyses have established reliable quality control protocols for industrial production. These analytical advancements have facilitated more precise structure-activity relationship studies, enabling researchers to better understand how structural modifications might enhance desired properties.

Looking forward, the research community anticipates several promising directions for 4-Chloro-1,1,2-trimethylcyclohexane. Computational chemistry approaches are being employed to predict novel derivatives with optimized properties, and several research groups are investigating its potential as a chiral auxiliary in asymmetric synthesis. As safety profiles become more thoroughly characterized, biomedical applications may expand to include exploration as a pharmacophore in drug design for various therapeutic areas.

In conclusion, 4-Chloro-1,1,2-trimethylcyclohexane (CAS: 2138099-81-5) represents an increasingly important compound at the intersection of chemical synthesis and biomedical research. The growing body of research demonstrates its versatility and potential across multiple disciplines, while also highlighting the need for continued investigation into its properties and applications. Researchers working with this compound should remain attentive to emerging studies that may reveal new opportunities or safety considerations in its utilization.

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